Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((4-(hydroxymethyl)bicyclo[222]octan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C14H25NO3 It is characterized by a bicyclic structure with a hydroxymethyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate typically involves the reaction of a bicyclo[2.2.2]octane derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbamate moiety can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate: Similar structure but with a difluoromethyl group instead of a hydroxymethyl group.
Tert-butyl ((4-(methyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate is unique due to the presence of the hydroxymethyl group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-10-14-4-7-15(11-17,8-5-14)9-6-14/h17H,4-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWUZDZRDMEOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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